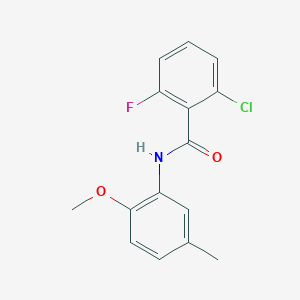
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide, also known as BMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been tested for its efficacy in treating Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been found to inhibit the activity of tyrosine kinase, an enzyme that is involved in the development of cancer.
Biochemical and physiological effects:
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are known to cause inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in treating these conditions. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine the optimal dosage and administration of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide for treating various types of cancer. Finally, 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide's potential as an anti-microbial agent should be further explored, particularly in the context of drug-resistant infections.
Métodos De Síntesis
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with propanoic acid, followed by the reaction with hydrazine hydrate and 4-methoxybenzaldehyde. The resulting product undergoes further purification to obtain 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in its pure form.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-13(2)18(22)21-20-11-14-5-7-15(23-3)8-6-14/h4-11,13H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJEZJTUTKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)
![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
